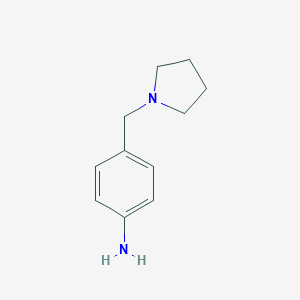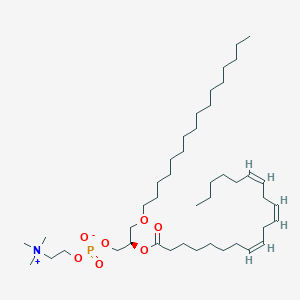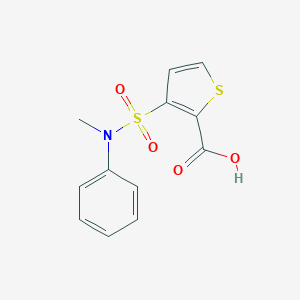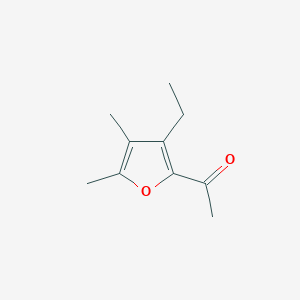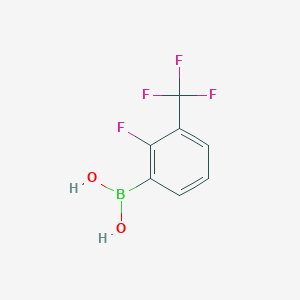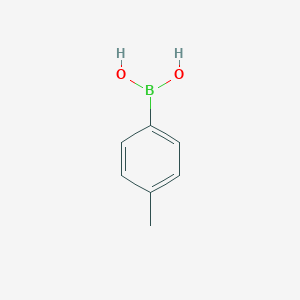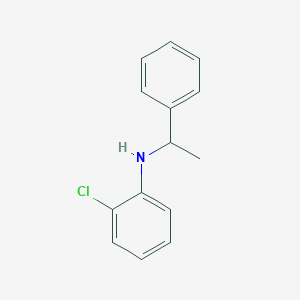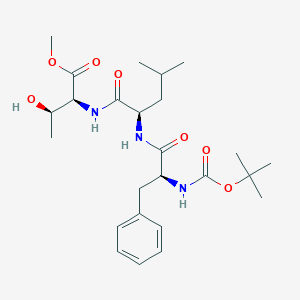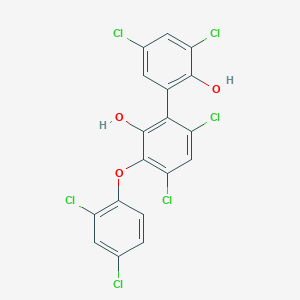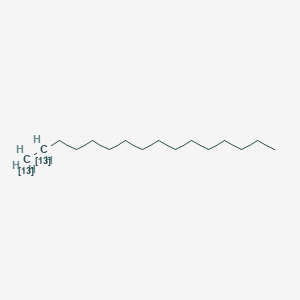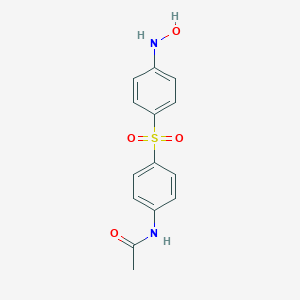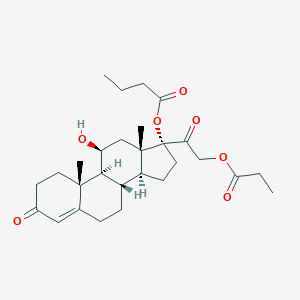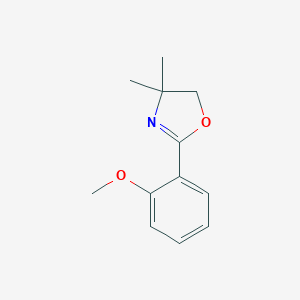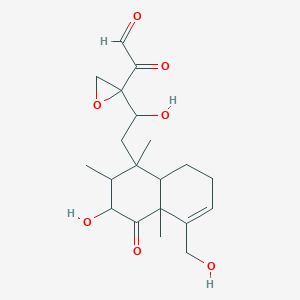
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis Applications
- This compound is involved in chemoenzymatic synthesis processes. For instance, Kinoshita et al. (2008) described the enzymatic resolution products of similar compounds, which were converted into (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, indicating its potential use in synthesizing complex organic molecules (Kinoshita et al., 2008).
Green Synthesis Methods
- Research by Fu et al. (2016) demonstrated a green and convenient synthetic method for related naphthalene-1,4-dione derivatives. This research highlights the environmental benefits of such synthetic processes, suggesting that similar methods could be applied to the synthesis of our compound of interest (Fu et al., 2016).
Biological Evaluation
- Kumar et al. (2017) developed a green, operationally simple, and highly efficient one-pot approach for the synthesis of related compounds. These synthesized compounds were screened for in vitro antioxidant and anti-inflammatory activities, indicating potential biological applications (Kumar et al., 2017).
Spectroscopy and Catalysis
- Research by Enamullah et al. (2012) focused on the synthesis of related Schiff bases and their complexes, characterized by various spectroscopy methods and used in catalysis. This suggests the potential use of our compound in similar applications (Enamullah et al., 2012).
Supramolecular Chemistry
- The compound 2-Hydroxy-1-naphthaldehyde, a related compound, is frequently used as a functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors, as noted by Das and Goswami (2017). This suggests potential applications of our compound in the development of sensors in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
Eigenschaften
CAS-Nummer |
143200-52-6 |
|---|---|
Produktname |
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde |
Molekularformel |
C20H28O7 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[2-[1-hydroxy-2-[3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-3,7,8,8a-tetrahydro-2H-naphthalen-1-yl]ethyl]oxiran-2-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C20H28O7/c1-11-16(25)17(26)19(3)12(8-21)5-4-6-13(19)18(11,2)7-14(23)20(10-27-20)15(24)9-22/h5,9,11,13-14,16,21,23,25H,4,6-8,10H2,1-3H3 |
InChI-Schlüssel |
MLIJBZORKJUODY-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2CO)C)O |
Kanonische SMILES |
CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2CO)C)O |
Synonyme |
UCT 4B UCT-4B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
